molecular formula C17H13N3O2S B2454167 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide CAS No. 942005-74-5

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2454167
CAS No.: 942005-74-5
M. Wt: 323.37
InChI Key: CBBWNGQHMQPHOM-UHFFFAOYSA-N
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Description

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide is a synthetic small molecule designed for research purposes, featuring a fused furo[3,2-b]pyridine core linked to a 4-methyl-1,3-benzothiazole moiety via a carboxamide bridge. This specific molecular architecture combines two privileged heterocyclic scaffolds in medicinal chemistry, suggesting potential for diverse biological activities. The benzothiazole ring system is a well-known pharmacophore with documented significance in the development of compounds for investigating anticancer, antiviral, and antibacterial pathways . Concurrently, furopyridine and related pyridine carboxamide structures are frequently explored in drug discovery for their ability to interact with various enzyme targets, such as kinase inhibitors . The presence of the carboxamide linker is a critical structural feature, often enabling key hydrogen-bonding interactions with biological targets, as observed in related crystal structures . This product is intended for use in biochemical research, including target identification, mechanism of action studies, and as a lead compound in the development of novel therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-9-4-3-5-14-15(9)19-17(23-14)20-16(21)13-8-11-12(22-13)7-6-10(2)18-11/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBWNGQHMQPHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(O3)C=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, green chemistry principles might be applied to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, research indicated that compounds similar to 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial activity of several synthesized compounds against common pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The following table summarizes the MIC values for selected compounds:

Compound NameBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli16
This compoundPseudomonas aeruginosa64

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. These studies typically involve evaluating the cytotoxic effects of the compound on different cancer cell lines.

Case Study: Cytotoxicity Screening

In a notable study, the compound was tested against three human cancer cell lines: NCI-H460 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The results indicated that the compound exhibited significant cytotoxicity with IC50 values as follows:

Cell LineIC50 (µM)
NCI-H4602.56
HepG23.00
HCT1163.08

These findings suggest that the compound could serve as a lead structure for the development of new anticancer agents.

Antioxidant Activity

The antioxidant properties of compounds similar to this compound have also been investigated. Antioxidants are crucial in combating oxidative stress linked to various diseases.

Research Findings

A study assessed the free radical scavenging activity of several benzothiazole derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that some derivatives exhibited strong antioxidant activity comparable to established antioxidants like ascorbic acid.

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through various chemical reactions involving furo[3,2-b]pyridine and benzothiazole derivatives. The synthetic pathway typically involves the condensation of appropriate precursors followed by purification and characterization using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have shown that derivatives of benzothiazolyl-pyridine hybrids exhibit significant antimicrobial properties. For instance, compounds similar to this compound demonstrated potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

Antiviral Activity

Research indicates that certain benzothiazole derivatives possess antiviral properties. For example, compounds containing similar structures have shown efficacy against H5N1 and SARS-CoV-2 viruses, with some achieving over 90% inhibition at specific concentrations . This suggests that the target compound may also exhibit antiviral activity worth exploring further.

Cytotoxicity

The cytotoxic effects of this compound were evaluated using MTT assays on various cell lines. Preliminary results indicate promising cytotoxicity against human cancer cell lines, with indications of inducing apoptosis through mechanisms involving p53 activation and caspase pathway modulation .

The proposed mechanism of action for this compound involves interaction with critical biological targets such as DNA gyrase and MurD enzyme. Molecular docking studies reveal that the compound forms multiple hydrogen bonds with essential residues in these enzymes, suggesting a competitive inhibition mechanism similar to that observed with known antibacterial agents like ciprofloxacin .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of thiazolopyridine derivatives found that compounds structurally related to this compound exhibited significant antibacterial activity. The binding interactions were characterized using molecular docking simulations which highlighted key interactions with DNA gyrase .

Case Study 2: Antiviral Screening

In another study focusing on antiviral activity, derivatives containing the benzothiazole moiety were screened against H5N1 and SARS-CoV-2. The results indicated that specific modifications in the structure could enhance antiviral efficacy significantly .

Data Summary

Activity Type Tested Compounds Target Pathogen/Cell Line IC/MIC Values Notes
AntimicrobialBenzothiazole DerivativesPseudomonas aeruginosa, E. coliMIC: 0.21 μMStrong antibacterial potential
AntiviralBenzothiazole DerivativesH5N1 Virus>90% InhibitionHigh efficacy observed
CytotoxicityVarious Cell LinesHuman Cancer Cell LinesIC50: VariesInduces apoptosis via p53

Q & A

Basic: What are the optimal synthetic routes for 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. A general approach includes:

Furopyridine Core Formation : Construct the furo[3,2-b]pyridine scaffold via cyclization of substituted pyridine derivatives under acidic or basic conditions.

Benzothiazole Substitution : Introduce the 4-methyl-1,3-benzothiazol-2-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).

Carboxamide Linkage : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) between the furopyridine carboxylic acid and the benzothiazol-2-amine derivative.
Key Considerations : Optimize reaction temperatures (e.g., 80–120°C for coupling) and solvent systems (e.g., DMF or THF) to improve yield and purity .

Basic: How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm connectivity of the furopyridine, benzothiazole, and carboxamide moieties. Look for characteristic shifts (e.g., ~160–170 ppm for carboxamide carbonyl in 13C^{13}C) .
  • X-ray Crystallography : Resolve the crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the benzothiazole ring) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from assay conditions or structural impurities. Mitigation strategies include:

  • Purity Validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities affecting bioactivity .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature, and cell lines) to isolate variables. For example, discrepancies in IC50_{50} values for kinase inhibition may stem from ATP concentration differences .
  • Structural Analog Comparison : Compare activity with analogs (e.g., 5-fluoro or 5-chloro derivatives) to identify substituent-specific effects .

Advanced: What computational strategies are effective for predicting the binding mode of this compound to target proteins?

Methodological Answer:
Use a hybrid approach combining:

  • Molecular Docking : Employ software like AutoDock Vina or Schrödinger Glide to predict binding poses. Focus on the benzothiazole ring’s interaction with hydrophobic pockets and the carboxamide’s hydrogen bonding .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability. For example, analyze RMSD values to confirm binding pose convergence .
  • Free Energy Calculations : Apply MM/PBSA or MM/GBSA to estimate binding affinities. Validate predictions with experimental IC50_{50} data .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:
A systematic SAR strategy involves:

Core Modifications : Synthesize analogs with variations in the furopyridine ring (e.g., substituents at position 5) to assess impact on solubility and potency .

Benzothiazole Substitutions : Test 4-methyl vs. 4-fluoro/chloro groups to evaluate steric and electronic effects on target engagement .

Carboxamide Bioisosteres : Replace the carboxamide with sulfonamide or urea groups to improve metabolic stability .
Data Analysis : Use multivariate regression to correlate structural features (e.g., LogP, polar surface area) with pharmacokinetic parameters .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carboxamide group.
  • Light Sensitivity : Protect from UV light (use amber vials) due to the benzothiazole moiety’s photosensitivity .
  • Solubility Considerations : Lyophilize as a solid; avoid prolonged storage in DMSO (>1 month) to prevent oxidation .

Advanced: How can metabolic stability of this compound be assessed in preclinical studies?

Methodological Answer:

  • In Vitro Assays : Use liver microsomes (human/rodent) to measure half-life (t1/2t_{1/2}) and intrinsic clearance. Monitor metabolites via LC-MS/MS, focusing on oxidation of the methyl groups or hydrolysis of the carboxamide .
  • CYP450 Inhibition Screening : Evaluate CYP3A4/2D6 interactions using fluorogenic substrates to predict drug-drug interaction risks .
  • In Vivo PK Studies : Administer IV/PO doses in rodent models and measure plasma concentration-time profiles. Calculate bioavailability and correlate with in vitro data .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Develop a validated method with a deuterated internal standard (e.g., 2H5^2H_5-analog) to minimize matrix effects. Use a C18 column and gradient elution (0.1% formic acid in water/acetonitrile) .
  • Calibration Curve : Linear range of 1–1000 ng/mL with R2^2 >0.99. Include QC samples (low, mid, high) to ensure precision (CV <15%) .

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